N'-[(3R*,4S*)-1-acetyl-4-propyl-3-pyrrolidinyl]-N-benzyl-N-methylsulfamide
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Overview
Description
This compound is a part of a broader class of chemicals known for their varied potential in pharmacology and chemistry. Its unique structure warrants detailed exploration to understand its properties and potential applications.
Synthesis Analysis
The synthesis of similar compounds often involves multiple steps, including condensation reactions and structural modifications. For instance, Mohamed-Ezzat, Kariuki, and Azzam (2023) synthesized a related compound, N-(5-Acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, using similar techniques (Mohamed-Ezzat, Kariuki, & Azzam, 2023).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex, with significant implications for their physical and chemical properties. The molecular structure is frequently analyzed using crystallography or computational methods, as demonstrated by the work of Elangovan et al. (2021) on a similar compound (Elangovan, Sowrirajan, Manoj, & Kumar, 2021).
Chemical Reactions and Properties
Chemical reactions of these compounds can be diverse, often involving interactions with other molecular entities. The reactivity is influenced by the functional groups present in the molecule, as seen in the study of sulfonamide derivatives by Dohmori (1964) (Dohmori, 1964).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point are crucial for understanding the behavior of these compounds under different conditions. These properties are often determined experimentally and are key to predicting the compound's behavior in various environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other compounds, are essential for understanding its potential applications. For instance, the study of N-aminosulfamides by Turcotte, Bouayad-Gervais, and Lubell (2012) provides insights into the chemical properties of similar compounds (Turcotte, Bouayad‐Gervais, & Lubell, 2012).
properties
IUPAC Name |
(3R,4S)-1-acetyl-3-[[benzyl(methyl)sulfamoyl]amino]-4-propylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O3S/c1-4-8-16-12-20(14(2)21)13-17(16)18-24(22,23)19(3)11-15-9-6-5-7-10-15/h5-7,9-10,16-18H,4,8,11-13H2,1-3H3/t16-,17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOSRTJWJZGLCK-IRXDYDNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1NS(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1NS(=O)(=O)N(C)CC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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